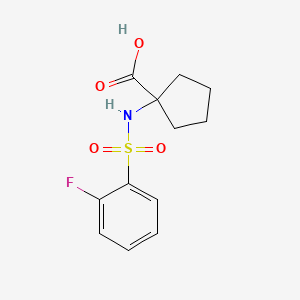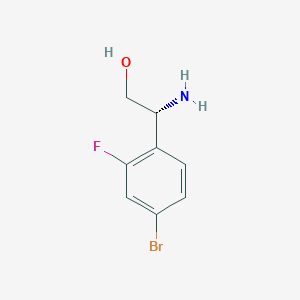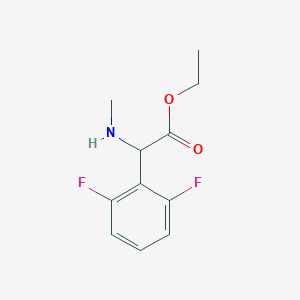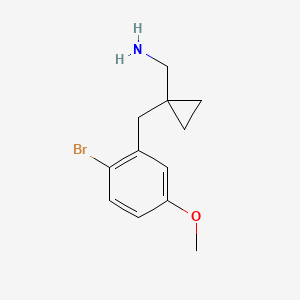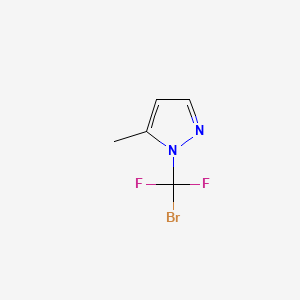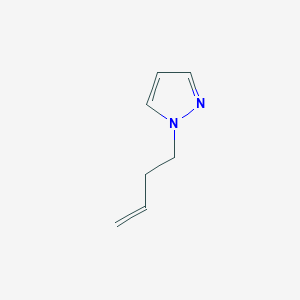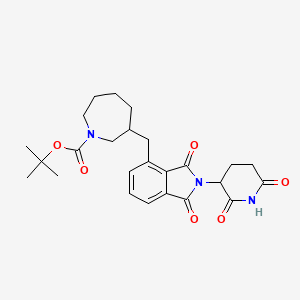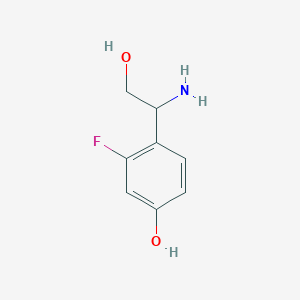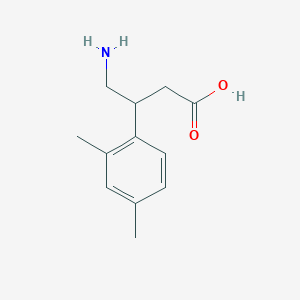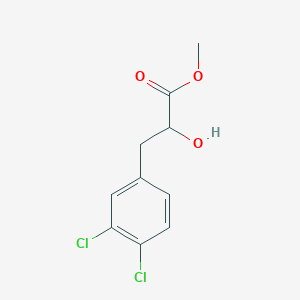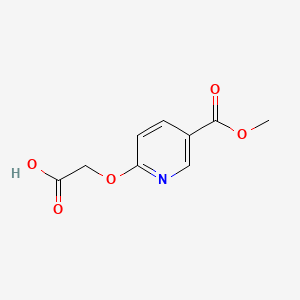
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of cyclopropylmethanamine, where the phenyl ring is substituted with bromine and two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine typically involves the following steps:
Bromination: The starting material, 4,5-dimethoxyphenyl, undergoes bromination to introduce the bromine atom at the 2-position.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation to form the cyclopropyl ring.
Amination: Finally, the cyclopropyl intermediate is treated with methanamine to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amine derivative, while oxidation could produce a ketone or aldehyde.
Aplicaciones Científicas De Investigación
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The cyclopropyl ring may also play a role in its biological activity by affecting its conformation and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares the bromine and methoxy substitutions but differs in the core structure.
2-Bromo-4,5-dimethoxyphenyl)methanol: Similar substitution pattern but with a hydroxyl group instead of an amine.
Uniqueness
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine is unique due to the presence of the cyclopropyl ring, which can impart different chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C12H16BrNO2 |
|---|---|
Peso molecular |
286.16 g/mol |
Nombre IUPAC |
[2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H16BrNO2/c1-15-11-4-9(8-3-7(8)6-14)10(13)5-12(11)16-2/h4-5,7-8H,3,6,14H2,1-2H3 |
Clave InChI |
LKOHSNVMIUXELC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C2CC2CN)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


